1,2-Difluoro-3-nitro-4-(trifluoromethylthio)benzene
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Overview
Description
1,2-Difluoro-3-nitro-4-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-nitro-4-(trifluoromethylthio)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the trifluoromethylthio group. One common method involves the reaction of 1,2-difluorobenzene with nitric acid to introduce the nitro group. The resulting 1,2-difluoro-3-nitrobenzene is then reacted with trifluoromethylthiolating agents under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1,2-Difluoro-3-amino-4-(trifluoromethylthio)benzene.
Oxidation: Sulfoxides or sulfones of the trifluoromethylthio group.
Scientific Research Applications
1,2-Difluoro-3-nitro-4-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can interact with various enzymes and proteins. These interactions can lead to changes in the activity of the target molecules, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: Similar structure but with different positions of the functional groups.
3,4-Difluoronitrobenzene: Lacks the trifluoromethylthio group.
1,3-Difluoro-2-nitro-4-(trifluoromethylthio)benzene: Similar but with different positions of the nitro and fluorine groups.
Properties
Molecular Formula |
C7H2F5NO2S |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1,2-difluoro-3-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)13(14)15/h1-2H |
InChI Key |
NKWKSGHWJCIMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
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